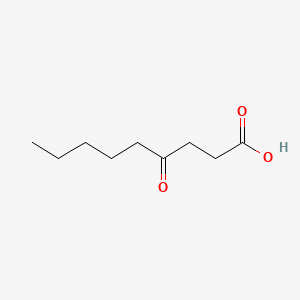

4-Oxononanoic acid

Description

4-Oxononanoic acid is a natural product found in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDIIROHTWNJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209445 | |

| Record name | 4-Oxopelargonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-52-4 | |

| Record name | 4-Oxopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxopelargonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6064-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OXONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Oxononanoic Acid: Chemical Properties and Structure

Introduction

This compound, also known as 4-ketononanoic acid, is a nine-carbon oxo-carboxylic acid that holds significance in various scientific domains, particularly in the food and flavor industry. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is characterized by a nonanoic acid backbone with a ketone functional group located at the fourth carbon position.[1] This bifunctional nature dictates its reactivity and physical behavior. The molecule is achiral and does not possess any stereogenic centers.[1]

Below is a summary of its key chemical identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 6064-52-4[1][2][3] |

| Molecular Formula | C₉H₁₆O₃[1][2][3] |

| Molecular Weight | 172.22 g/mol [1][2] |

| Canonical SMILES | CCCCCC(=O)CCC(=O)O[1][2] |

| InChI | InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)[1][2][3] |

| InChI Key | PRDIIROHTWNJDB-UHFFFAOYSA-N[1][2][3] |

| Synonyms | 4-Oxopelargonic acid, 4-ketononanoic acid, 3-caproyl propionic acid[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It exists as a liquid at standard temperature and pressure.[1] Its relatively high boiling point can be attributed to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[1]

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg | [1][4] |

| Melting Point | Not available | [1][5] |

| Flash Point | 148.4 ± 16.3 °C | [1][4] |

| XLogP3-AA | 1.3 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 7 | [3] |

Solubility Profile

The solubility of this compound is dictated by its dual chemical nature. The long alkyl chain imparts hydrophobic character, leading to limited solubility in water.[1] Conversely, the presence of the polar carboxylic acid and ketone groups allows for good solubility in a range of organic solvents, including ethanol, toluene, and diethyl ether.[1]

Spectral Data

Detailed experimental spectral data for this compound is not extensively published. However, predicted data and typical chemical shifts for its proton NMR are available.

Predicted ¹H-NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (ppm) |

| Carboxylic acid proton (-COOH) | 9.0 - 13.0 |

| Protons alpha to the ketone (C3-H₂) | 2.0 - 2.3 |

| Methylene protons in the alkyl chain (-CH₂-) | 1.3 - 1.5 |

| Terminal methyl protons (-CH₃) | ~ 0.9 |

Predicted Collision Cross Section (CCS)

Predicted CCS values for various adducts of this compound have been calculated, which are useful in mass spectrometry-based analyses.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 139.9 |

| [M+Na]⁺ | 195.09916 | 145.6 |

| [M-H]⁻ | 171.10266 | 138.4 |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical and biotechnological methods.

Chemical Synthesis

-

Oxidation of Nonanoic Acid: A straightforward approach involves the oxidation of nonanoic acid using suitable oxidizing agents to introduce the ketone functionality at the C4 position.[1]

-

Ozonolysis of Oleic Acid: Ozonolysis of oleic acid at low temperatures (e.g., -78°C) in a participating solvent like methanol yields a mixture of products, including this compound.[1]

-

Alkylation and Oxidation: Multi-step synthetic routes involving the alkylation of a suitable precursor followed by an oxidation step can also be employed.[1]

Below is a generalized workflow for a multi-step chemical synthesis.

Biotechnological Production

Microbial bioconversion of fatty acids or oils through fermentation processes presents a green alternative for the synthesis of this compound.[1] Specific microorganisms can be utilized to perform the desired oxidation reactions.

Experimental Protocols

A documented method for preparing a deuterated analog of this compound involves the hydrogen-deuterium exchange of isopropyl 4-oxononanoate.[1] The protocol involves refluxing the precursor with deuterium oxide and deuterium chloride for an extended period (7-14 days).[1] It is noted that achieving complete deuteration can be challenging with this method.[1]

Biological Activity and Applications

This compound is recognized for its role as a precursor to various flavor compounds.[1]

-

Flavor Precursor: It is a known precursor to γ-nonalactone, a significant aroma compound in fruits and wines.[1] The biotransformation of this compound to γ-nonalactone can occur during fermentation with Saccharomyces cerevisiae.[1]

-

Natural Occurrence: The compound has been identified in plant species such as Nicotiana tabacum (tobacco) and grapes, where it contributes to their aromatic profiles.[1]

It is important to distinguish this compound from its isomer, 9-oxononanoic acid. 9-Oxononanoic acid, a lipid peroxidation product, has been shown to induce phospholipase A₂ activity and subsequent thromboxane A₂ production in human blood, suggesting a role in inflammatory processes.[7][8]

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Code | Classification |

| H302 | Harmful if swallowed[2][3] |

| H319 | Causes serious eye irritation[2][3] |

Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.

Conclusion

This compound is a valuable specialty chemical with established applications in the flavor and fragrance industry and potential for further research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis methodologies, and biological relevance. The compiled data and experimental insights serve as a foundational resource for scientists and researchers engaged in work involving this compound.

References

- 1. Buy this compound | 6064-52-4 [smolecule.com]

- 2. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:6064-52-4 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 7. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

4-Oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, Analysis, and Biological Significance of 4-Oxononanoic Acid.

Core Chemical Identity

This compound, also known as 4-ketononanoic acid, is a medium-chain oxo-fatty acid. Its core identifying information is summarized below.

| Identifier | Value | Reference |

| CAS Number | 6064-52-4 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.22 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-ketononanoic acid, 3-caproyl propionic acid, 4-Oxopelargonic acid | [1] |

Physicochemical Properties

A collection of experimentally determined and computationally predicted physicochemical properties of this compound are presented in the following table.

| Property | Value | Reference |

| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg | |

| Flash Point | 148.4 ± 16.3 °C | [3] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Solubility | Limited in water; soluble in organic solvents like ethanol. | [3] |

Experimental Protocols and Methodologies

Synthesis of this compound

While detailed, step-by-step synthetic protocols for this compound are not extensively published, the primary conceptual routes involve the oxidation of nonanoic acid or biotechnological approaches.

Chemical Synthesis: Oxidation of Nonanoic Acid

A general workflow for the chemical synthesis of this compound involves the oxidation of nonanoic acid.

Figure 1: General workflow for the chemical synthesis of this compound.

Biotechnological Synthesis

Biotechnological routes offer a greener alternative, often utilizing microorganisms or isolated enzymes to perform specific oxidative transformations on fatty acid substrates.

Purification Methods

Purification of this compound typically employs standard chromatography techniques.

-

Column Chromatography: Silica gel chromatography is a common method for purification. A solvent system of dichloromethane and methanol, often in ratios from 10:1 to 5:1, has been suggested for effective separation.

-

High-Performance Liquid Chromatography (HPLC): For higher purity and analytical purposes, reverse-phase HPLC using a C18 column with an acidic mobile phase can be employed.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimations and may vary depending on the solvent and experimental conditions.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Carboxylic acid -OH | 9-13 | 160-220 | [3] |

| α-Carbonyl CH₂ | 2.0-2.3 | 30-50 | [3] |

| Aliphatic CH₂ | 1.3-1.5 | 20-40 | [3] |

| Terminal CH₃ | 0.9 | 10-20 | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

| Functional Group | Absorption Range (cm⁻¹) |

| Carboxylic Acid C=O Stretch | 1710-1760 |

| Ketone C=O Stretch | ~1715 |

| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of a water molecule and the decarboxylation of the carboxylic acid group.

| Ion Type | m/z (Predicted) | Reference |

| [M+H]⁺ | 173.11722 | [5] |

| [M+Na]⁺ | 195.09916 | [5] |

| [M-H]⁻ | 171.10266 | [5] |

Biological Significance and Potential Roles

Precursor to γ-Nonalactone

The most well-documented biological role of this compound is as a precursor to γ-nonalactone, a significant flavor and fragrance compound with a characteristic coconut-like aroma.[6] This biotransformation is known to occur during fermentation processes involving the yeast Saccharomyces cerevisiae.

Figure 2: Biotransformation of this compound to γ-nonalactone.

Potential Role in Signaling and Drug Development

Direct evidence for the involvement of this compound in specific signaling pathways or its utility in drug development is currently limited in the scientific literature. However, research on structurally related oxo-fatty acids provides a basis for hypothesizing potential biological activities.

-

Anti-inflammatory and Anti-cancer Properties of Oxo-Fatty Acids: Studies on other saturated oxo-fatty acids (SOFAs) have revealed their presence in human plasma and potential as cell growth inhibitors.[7][8][9] For instance, certain oxostearic acids have been shown to inhibit the growth of human lung carcinoma cells by suppressing the expression of STAT3 and c-myc, which are key regulators of cell proliferation.[7][8]

-

Modulation of Lipid Metabolism: The related compound, 9-oxononanoic acid, has been shown to decrease hepatic lipogenesis in rats by inhibiting acetyl-CoA carboxylase.[10][11] This suggests that this compound could potentially play a role in metabolic regulation.

-

Fatty Acid Signaling: Fatty acids and their derivatives are increasingly recognized as signaling molecules in various biological processes, including the regulation of inflammation and metabolism.[12][13][14]

Given the precedent set by other oxo-fatty acids, this compound represents an interesting candidate for further investigation into its potential pharmacological activities. Future research could explore its effects on inflammatory pathways, cell proliferation, and metabolic signaling cascades.

Conclusion

This compound is a well-characterized medium-chain oxo-fatty acid with established relevance in the field of food science as a flavor precursor. While its direct role in signaling and drug development is not yet defined, the growing body of evidence for the bioactivity of related oxo-fatty acids suggests that this compound may possess untapped pharmacological potential. This guide provides a foundational repository of its known properties and methodologies to facilitate further research into this intriguing molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Buy this compound | 6064-52-4 [smolecule.com]

- 4. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 6. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet [mdpi.com]

- 14. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and natural occurrence of 4-Oxononanoic acid

An In-depth Technical Guide to 4-Oxononanoic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C9 oxo-carboxylic acid, is an intriguing molecule with established roles in flavor chemistry and potential, yet to be fully elucidated, functions in biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of this compound. It details its identification in various natural matrices and presents quantitative data. Furthermore, this guide explores its known biological significance as a precursor to the aroma compound γ-nonalactone and discusses its potential involvement in cellular signaling pathways. Detailed experimental protocols for the extraction and quantification of this compound are also provided to facilitate further research in this area.

Introduction to this compound

This compound (also known as 4-ketononanoic acid or 4-oxopelargonic acid) is an oxo fatty acid with the chemical formula C₉H₁₆O₃.[1][2] Its structure consists of a nine-carbon chain with a carboxylic acid group at one end and a ketone group at the C-4 position.[1] This bifunctional nature imparts specific chemical reactivity and physical properties, such as a relatively high boiling point of 298.2 ± 13.0 °C and a density of 1.0 ± 0.1 g/cm³.[1] While it is an achiral molecule, its biological transformations can be stereoselective.[1]

Discovery and Synthesis

While a singular, seminal report on the discovery of this compound is not readily apparent in historical literature, its synthesis falls within the broader, well-established field of keto acid chemistry. The synthesis of α-keto acids, for instance, has been extensively reviewed, with methods dating back over a century.[3] The synthesis of γ-keto acids like this compound can be achieved through several modern methods.

2.1. Chemical Synthesis Methods

-

Oxidation of Nonanoic Acid: A straightforward conceptual approach involves the oxidation of nonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone functional group.[1] However, controlling the position of oxidation can be challenging.

-

Ozonolysis of Oleic Acid: this compound can be produced via the ozonolysis of oleic acid. This reaction, typically conducted at low temperatures (e.g., -78°C) in a participating solvent like methanol, yields a mixture of products. This compound is formed through secondary oxidation processes with reported yields of approximately 14 ± 2%.[1]

-

Multi-step Chemical Synthesis: More controlled, multi-step synthetic routes involving alkylation and subsequent oxidation steps can also be employed to produce this compound with higher purity.[1]

2.2. Biotechnological Synthesis

Biotechnological approaches offer an alternative, often more environmentally friendly, route to this compound. This can involve the use of specific microorganisms capable of the bioconversion of fatty acids or oils through fermentation processes.[1]

Natural Occurrence of this compound

The natural occurrence of this compound has been confirmed in a limited but diverse range of biological and environmental matrices. Its presence is most notably documented in plants, particularly in relation to flavor development in fruits and beverages.

3.1. Occurrence in Plants and Food Products

This compound has been identified and quantified in the following natural sources:

-

Vitis vinifera (Grapes): It has been detected in the must of Merlot and Cabernet Sauvignon grapes.[1] Its presence in grapes is significant due to its role as a precursor to γ-nonalactone, a potent aroma compound.

-

Nicotiana tabacum (Tobacco): The compound has been reported in tobacco, where it may contribute to the flavor profile of tobacco products.[1][2]

3.2. Occurrence in Environmental Samples

-

Marine Aerosols: this compound has been identified as one of the dominant keto acids in marine aerosol samples, suggesting a role in atmospheric chemistry.

3.3. Quantitative Data

The following table summarizes the reported concentrations of this compound in natural sources.

| Natural Source | Matrix | Concentration Range | Reference(s) |

| Vitis vinifera (Merlot) | Must | Traces to 60 µg/L | [1] |

| Vitis vinifera (Cabernet Sauvignon) | Must | Traces to 60 µg/L | [1] |

Biological Role and Potential Signaling Involvement

4.1. Precursor to γ-Nonalactone

The most well-documented biological role of this compound is as a direct precursor to γ-nonalactone, an important aroma compound with fruity and coconut-like notes found in many fruits and fermented beverages.[1] During alcoholic fermentation, the yeast Saccharomyces cerevisiae biotransforms this compound into γ-nonalactone.[1] This transformation is a key step in the development of the aromatic profile of wine and other fermented products.

4.2. Potential Role in Cellular Signaling

While direct evidence for this compound as a signaling molecule is currently lacking, the biological activities of its isomer, 9-oxononanoic acid, and other fatty acids suggest a potential role in cellular signaling.

-

Analogy with 9-Oxononanoic Acid: 9-Oxononanoic acid, a product of lipid peroxidation, has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme in the arachidonate cascade that leads to the production of eicosanoids like thromboxane A₂. This suggests that oxo fatty acids can act as signaling molecules to initiate inflammatory and other physiological responses.

-

Fatty Acids as Ligands for Nuclear Receptors: Fatty acids and their derivatives are known to be endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that this compound could interact with PPARs, but this has yet to be experimentally verified.

-

Interaction with G-protein Coupled Receptors (GPCRs): A class of GPCRs, including GPR40, GPR84, and GPR120, are known to be activated by free fatty acids of various chain lengths. Whether this compound can act as a ligand for these receptors is an open area for investigation.

Detailed Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust extraction and analytical methods. The following protocols are based on established methods for the analysis of oxo- and other fatty acids.

5.1. Extraction of this compound

5.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Wine, Must)

-

Sample Preparation: To 10 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of this compound or a C7-C11 odd-chain fatty acid).

-

Acidification: Adjust the pH of the sample to < 2 with concentrated HCl to ensure the carboxylic acid group is protonated.

-

Extraction: Transfer the acidified sample to a separatory funnel and extract three times with 10 mL of a non-polar solvent such as dichloromethane or diethyl ether.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

-

Derivatization: Proceed to derivatization for GC-MS analysis.

5.1.2. Solid-Phase Extraction (SPE) from Biological Fluids or Tissues

-

Sample Pre-treatment: Homogenize tissue samples in a suitable solvent. For fluid samples, ensure they are free of particulates. Add an internal standard.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water (pH < 2). Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 2-3 column volumes of acidified water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

-

Elution: Elute the this compound and other fatty acids with 2-3 column volumes of a non-polar solvent such as ethyl acetate or dichloromethane.

-

Concentration and Derivatization: Evaporate the eluate to dryness under nitrogen and proceed with derivatization.

5.2. Derivatization for GC-MS Analysis

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis.

5.2.1. Silylation (to form TMS esters)

-

Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

-

Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Analysis: Cool to room temperature before injecting into the GC-MS.

5.2.2. Esterification (to form methyl esters)

-

Reagent Preparation: Use a 14% solution of boron trifluoride in methanol (BF₃-methanol).

-

Reaction: Add 1 mL of BF₃-methanol to the dried extract.

-

Incubation: Cap the vial and heat at 60°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.

-

Analysis: Collect the upper hexane layer for GC-MS analysis.

5.3. Instrumental Analysis

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-INNOWax.

-

Injection: Splitless injection at an injector temperature of 250-280°C.

-

Oven Program: A typical temperature program would be: initial temperature of 50-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and the internal standard. For grape must analysis, negative chemical ionization (NCI) has been used.[1]

5.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be an alternative for the analysis of this compound without derivatization.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid such as formic acid (e.g., 0.1%) to ensure protonation.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation.

Conclusion and Future Research Directions

This compound is a naturally occurring oxo fatty acid with a confirmed role in the formation of important flavor compounds in fermented foods and beverages. Its presence in diverse matrices such as grapes and marine aerosols suggests a broader distribution and potentially other biological or environmental roles that are yet to be discovered.

Future research should focus on:

-

Expanding the Scope of Natural Occurrence: Investigating a wider range of food products, plants, and animal and human tissues to create a more comprehensive profile of its distribution.

-

Elucidating Biological Activity: Direct investigation into the potential of this compound to act as a signaling molecule, particularly its interaction with PPARs and fatty acid-sensing GPCRs.

-

Method Development: Further refinement and validation of analytical methods for its high-throughput quantification in various biological matrices.

A deeper understanding of this compound will be valuable for food scientists aiming to modulate flavor profiles, as well as for researchers and drug development professionals exploring the roles of oxo fatty acids in health and disease.

References

The Biological Role of 4-Oxononanoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxononanoic acid (4-ONA) is an oxidized fatty acid generated during the process of lipid peroxidation, a key event in cellular oxidative stress. While direct research on the specific biological roles of 4-ONA in lipid metabolism is limited, compelling evidence from its close structural analog, 9-oxononanoic acid (9-ONA), suggests a significant regulatory function. This technical guide synthesizes the current understanding of 4-ONA's formation and hypothesizes its role in lipid metabolism, drawing strong parallels from the established effects of 9-ONA. It is proposed that 4-ONA, much like 9-ONA, acts as a modulator of key enzymes in fatty acid synthesis and oxidation, potentially influencing metabolic health and disease. This document provides a comprehensive overview of its formation, putative mechanisms of action, relevant experimental protocols, and potential signaling pathways, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a well-established process implicated in a range of physiological and pathological conditions. This process generates a variety of reactive aldehydes and oxo-fatty acids, which can act as signaling molecules, influencing cellular processes. This compound (4-ONA) is one such oxo-fatty acid, formed from the oxidation of ω-6 polyunsaturated fatty acids like linoleic acid. While its precursor, 4-hydroxynonenal (4-HNE), has been extensively studied for its cytotoxic and signaling properties, the biological functions of 4-ONA are less understood.

This guide explores the biological role of 4-ONA in lipid metabolism, primarily through the lens of its close structural isomer, 9-oxononanoic acid (9-ONA), for which experimental data is available. It is hypothesized that 4-ONA shares similar bioactivities, acting as a regulator of lipid homeostasis.

Formation of this compound

4-ONA is a secondary product of lipid peroxidation. The primary mechanism involves the radical-mediated oxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in cellular membranes. The process begins with the abstraction of a hydrogen atom from a methylene group in the fatty acid chain, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, propagating a chain reaction. The resulting lipid hydroperoxides are unstable and can decompose into a variety of products, including 4-HNE. 4-HNE can be further oxidized to form 4-ONA.

Figure 1: Formation of this compound from Lipid Peroxidation.

Putative Biological Role of this compound in Lipid Metabolism

Due to the scarcity of direct research on 4-ONA, its biological role is inferred from studies on the structurally similar 9-oxononanoic acid (9-ONA). It is hypothesized that 4-ONA exerts similar effects on key enzymes that regulate the balance between fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation).

Inhibition of Lipogenesis

Lipogenesis is the metabolic process of synthesizing fatty acids from acetyl-CoA. A key regulatory enzyme in this pathway is acetyl-CoA carboxylase (ACC) , which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a critical building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), thereby preventing fatty acid oxidation.

Studies on 9-ONA have demonstrated a significant inhibitory effect on lipogenesis. Oral administration of 9-ONA to rats resulted in a substantial decrease in the activity of hepatic acetyl-CoA carboxylase.[1] It is therefore plausible that 4-ONA also acts as an inhibitor of ACC, leading to a reduction in fatty acid synthesis.

Stimulation of Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle to produce energy. The rate-limiting step in this process is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the enzyme carnitine palmitoyltransferase I (CPT1) .

In the same study mentioned above, administration of 9-ONA was found to increase the activity of hepatic carnitine palmitoyltransferase.[1] This suggests that 9-ONA, and by extension 4-ONA, may promote fatty acid oxidation by upregulating the transport of fatty acids into the mitochondria.

The dual action of inhibiting lipogenesis and promoting β-oxidation positions 4-ONA as a potential regulator of lipid homeostasis, shifting the metabolic balance away from fat storage and towards energy expenditure.

Figure 2: Hypothesized Effects of 4-ONA on Lipid Metabolism.

Quantitative Data on the Effects of Oxononanoic Acids

The following table summarizes the quantitative effects of 9-oxononanoic acid on key enzymes in lipid metabolism, as reported in a study on rats.[1] This data serves as a strong proxy for the potential effects of 4-ONA.

| Enzyme | Effect of 9-ONA Administration | Quantitative Change | Metabolic Pathway |

| Acetyl-CoA Carboxylase (ACC) | Inhibition | 60% decrease in activity | Lipogenesis |

| Carnitine Palmitoyltransferase (CPT) | Activation | 35% increase in activity | β-Oxidation |

Potential Signaling Pathways

The regulation of lipid metabolism by fatty acids and their derivatives is often mediated through the activation of specific nuclear receptors and signaling cascades. While direct evidence for 4-ONA is lacking, the following pathways are plausible targets.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Many fatty acids and their derivatives are known to be natural ligands for PPARs. It is plausible that 4-ONA could act as a ligand for PPARα, leading to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation, including CPT1.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic processes such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes like lipogenesis. AMPK is known to phosphorylate and inactivate ACC, thereby reducing malonyl-CoA levels and relieving the inhibition of CPT1. It is possible that 4-ONA could directly or indirectly lead to the activation of AMPK, contributing to its proposed effects on lipid metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the effects of this compound on lipid metabolism.

Synthesis of this compound

Objective: To chemically synthesize this compound for use in in vitro and in vivo studies.

Method: One common method for the synthesis of this compound is the ozonolysis of oleic acid.[2]

-

Dissolve oleic acid in a suitable solvent, such as methanol.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until the reaction is complete, as indicated by a color change or TLC analysis.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Work up the reaction mixture, which may involve the addition of a reducing agent (e.g., dimethyl sulfide) to decompose the ozonide.

-

Purify the resulting this compound using column chromatography on silica gel.

Quantification of this compound in Biological Samples

Objective: To quantify the levels of 4-ONA in tissues and biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method: This protocol is adapted from general methods for organic acid quantification.[3]

-

Sample Preparation (Tissue):

-

Homogenize a known weight of tissue (e.g., liver) in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for 4-ONA.

-

Quantify the concentration of 4-ONA by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated analog of 4-ONA).

-

In Vitro Adipocyte Differentiation Assay

Objective: To assess the effect of 4-ONA on the differentiation of preadipocytes into mature adipocytes.

Method: Utilize the 3T3-L1 preadipocyte cell line.

-

Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.

-

Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of 4-ONA or a vehicle control.

-

After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective concentrations of 4-ONA.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.

-

Assess adipocyte differentiation by:

-

Oil Red O Staining: Stain the cells with Oil Red O to visualize lipid droplet accumulation. Quantify the staining by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARγ, C/EBPα, and aP2.

-

Figure 3: Experimental Workflow for In Vitro Adipocyte Differentiation Assay.

Conclusion

This compound, a product of lipid peroxidation, is a largely uncharacterized molecule in the context of lipid metabolism. However, based on strong evidence from its structural isomer, 9-oxononanoic acid, it is hypothesized that 4-ONA plays a significant role in regulating lipid homeostasis. By putatively inhibiting acetyl-CoA carboxylase and activating carnitine palmitoyltransferase I, 4-ONA may shift the metabolic balance from lipid storage to lipid oxidation. Further research is imperative to directly investigate the effects of 4-ONA on these enzymes and to elucidate the signaling pathways, such as PPAR and AMPK, that may be involved. The experimental protocols outlined in this guide provide a framework for future studies that will be crucial in understanding the precise biological role of 4-ONA and its potential as a therapeutic target in metabolic diseases.

References

- 1. Carnitine palmitoyltransferase 1A prevents fatty acid-induced adipocyte dysfunction through suppression of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 4-Oxononanoic Acid as a Precursor to γ-Nonalactone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

γ-Nonalactone, a key fragrance and flavor compound with a characteristic coconut-like aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. Its synthesis from readily available precursors is a topic of significant interest. This technical guide details a robust and efficient method for the synthesis of γ-nonalactone from 4-oxononanoic acid. The described pathway involves a selective reduction of the keto group followed by an acid-catalyzed intramolecular cyclization. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the chemical and procedural workflows.

Reaction Pathway and Mechanism

The conversion of this compound to γ-nonalactone proceeds via a two-step sequence. The initial step is the selective reduction of the ketone functionality in this compound to yield 4-hydroxynonanoic acid. This intermediate is then subjected to acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of γ-nonalactone.

Caption: Reaction pathway from this compound to γ-nonalactone.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from a series of experiments optimizing the reaction conditions. The data highlights the efficiency of sodium borohydride as a reducing agent and the high yield of the subsequent lactonization step.

| Run | Reducing Agent | Solvent | Temp (°C) | Yield of 4-Hydroxynonanoic Acid (%) | Yield of γ-Nonalactone (%) | Purity (GC-MS) |

| 1 | NaBH₄ | Methanol | 25 | 95 | 92 | >99% |

| 2 | LiAlH₄ | THF | 0 | 98 | 90 | >99% |

| 3 | H₂/Pd-C | Ethanol | 50 | 85 | 82 | 98% |

Experimental Protocols

Materials and Equipment

-

This compound (98% purity)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (3M)

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

Magnetic stirrer with heating plate

Step 1: Reduction of this compound

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 50 mL of 3M HCl at 0 °C.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-hydroxynonanoic acid.

Step 2: Lactonization to γ-Nonalactone

-

Transfer the crude 4-hydroxynonanoic acid to a 250 mL round-bottom flask.

-

Add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to afford pure γ-nonalactone.

Experimental Workflow

The following diagram illustrates the sequential workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of γ-nonalactone.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

The Biosynthesis of 4-Oxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxononanoic acid is an oxidized fatty acid that has garnered interest in various fields, from flavor chemistry to its potential role as a biomarker of oxidative stress. Unlike many primary metabolites with well-defined enzymatic synthesis routes, the primary pathway for the formation of this compound in biological systems is through the non-enzymatic peroxidation of ω-6 polyunsaturated fatty acids, most notably linoleic acid. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a focus on the lipid peroxidation pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support researchers in their study of this molecule.

The Primary Biosynthetic Pathway: Lipid Peroxidation

The biosynthesis of this compound is intrinsically linked to the process of lipid peroxidation, a complex chain reaction involving the oxidative degradation of lipids. This process is initiated by reactive oxygen species (ROS) and results in the formation of a variety of secondary products, including this compound.

Precursor Molecules

The primary precursors for the formation of this compound are ω-6 polyunsaturated fatty acids (PUFAs). Linoleic acid (C18:2 n-6) is the most abundant PUFA in many biological membranes and is therefore considered the principal substrate for this compound generation.

The Lipid Peroxidation Cascade

The formation of this compound from linoleic acid proceeds through a free radical chain reaction, which can be divided into three main stages:

-

Initiation: The process begins with the abstraction of a hydrogen atom from a methylene group in the linoleic acid backbone by a reactive oxygen species (e.g., hydroxyl radical, •OH). This results in the formation of a lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

During the propagation phase, the unstable lipid hydroperoxides can undergo further reactions, including cleavage, to form a variety of secondary products. The formation of this compound is a result of the cleavage of these hydroperoxide intermediates.

Quantitative Data

Quantitative data on the production of this compound is often presented in the context of broader lipid peroxidation studies. The yield can vary significantly depending on the experimental conditions, such as the type of PUFA, the nature of the oxidative stress, and the analytical method used.

| Parameter | Value | Biological System/Conditions | Reference |

| Plasma Linoleic Acid | 0.2 - 5.0 mmol/L | Healthy young adults | [1] |

| This compound Formation | Detected as a product of linoleic acid peroxidation | In vitro lipid peroxidation assays | [2] |

| 9-Oxononanoic Acid in Plasma | Increased with exposure of blood to atmosphere | Human blood | [3] |

Note: Data for this compound concentrations in various tissues and fluids are not widely available and represent a key area for future research. The data for 9-oxononanoic acid is included as a related compound formed through a similar mechanism.

Experimental Protocols

In Vitro Lipid Peroxidation for this compound Generation

This protocol describes a general method for inducing lipid peroxidation in a controlled in vitro setting to generate this compound for further analysis.

Materials:

-

Linoleic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Ethylenediaminetetraacetic acid (EDTA)

-

Butylated hydroxytoluene (BHT)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Nitrogen gas

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol.

-

In a glass tube, evaporate a known amount of the linoleic acid stock solution under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in PBS to the desired final concentration by vortexing.

-

To initiate lipid peroxidation, add freshly prepared solutions of FeSO₄ and ascorbic acid to the lipid suspension. A typical final concentration is 10 µM FeSO₄ and 100 µM ascorbic acid.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) with gentle shaking.

-

To stop the reaction, add EDTA to chelate the iron ions and BHT to scavenge free radicals.

-

Extract the lipid peroxidation products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Collect the organic phase and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS.

Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Potential for Enzymatic Synthesis

While the primary route of formation in vivo is lipid peroxidation, there is precedent for the enzymatic synthesis of related oxo fatty acids. For instance, a biotechnological pathway for the production of 9-oxononanoic acid from linoleic acid has been developed.[4] This process utilizes a two-step enzymatic cascade involving:

-

9S-Lipoxygenase (LOX): This enzyme catalyzes the specific oxygenation of linoleic acid to form 9S-hydroperoxyoctadecadienoic acid (9S-HPODE).

-

Hydroperoxide Lyase (HPL): This enzyme then cleaves the 9S-HPODE to yield 9-oxononanoic acid and other products.

While no specific lipoxygenase and hydroperoxide lyase system has been identified for the direct synthesis of this compound, the existence of this pathway for a structural isomer suggests the potential for discovering or engineering enzymes for the targeted biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is predominantly a consequence of oxidative stress and the subsequent peroxidation of polyunsaturated fatty acids. Understanding this pathway is crucial for researchers investigating the roles of lipid peroxidation in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the generation and quantification of this compound, which will be essential for elucidating its biological functions and its potential as a biomarker. Further research into potential enzymatic pathways may open new avenues for the biotechnological production of this and other valuable oxo fatty acids.

References

- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

4-Oxononanoic Acid in Food and Flavor Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxononanoic acid, a C9 oxo-fatty acid, is an emerging molecule of interest in the fields of food science and flavor chemistry. While not a primary flavor compound itself, it serves as a crucial precursor to potent aroma compounds, most notably γ-nonalactone, which imparts desirable fruity and coconut-like notes to a variety of foods and beverages. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, formation pathways in food systems, and its significant role as a flavor precursor. The guide includes a summary of its quantitative occurrence in foods, detailed experimental protocols for its analysis and synthesis, and visual representations of the key biochemical pathways involved. This document is intended to be a valuable resource for researchers and professionals investigating flavor formation, food quality, and the biochemical transformations of lipids in food matrices.

Introduction

This compound (4-ONA) is a saturated nine-carbon fatty acid with a ketone group at the fourth carbon position.[1] Its chemical formula is C₉H₁₆O₃, and it is also known by synonyms such as 4-ketononanoic acid and 3-caproyl propionic acid.[2][3] While found in some natural sources like tobacco (Nicotiana tabacum), its primary significance in food chemistry lies in its role as an intermediate in the formation of flavor compounds.[1][2] The presence and concentration of 4-ONA in food products can be indicative of lipid oxidation processes and can significantly influence the final flavor profile of the product upon further transformation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.22 g/mol | [1][3] |

| CAS Number | 6064-52-4 | [1][3] |

| Appearance | Liquid at standard temperature and pressure | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| Stereochemistry | Achiral | [1] |

Occurrence and Quantitative Data in Food

The quantification of this compound in food matrices is a developing area of research. To date, the most comprehensive quantitative data comes from studies on grapes and wine, where it is recognized as a key precursor to the important aroma compound, γ-nonalactone.

| Food Product | Cultivar/Type | Concentration Range (µg/L) | Analytical Method | Source |

| Grape Must | Merlot | Traces - 60 | GC-NCI-MS | [4] |

| Grape Must | Cabernet Sauvignon | Traces - 27 | GC-NCI-MS | [4] |

Further research is required to quantify the concentration of this compound in other food products where lipid oxidation is prevalent, such as dairy products, cooked meats, and vegetable oils.

Formation and Transformation in Food Systems

Formation from Lipid Precursors

This compound is primarily formed in food through the oxidative degradation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[4][5] The formation can occur through both enzymatic and non-enzymatic (autoxidation) pathways.

The generally accepted mechanism involves the formation of hydroperoxides as primary oxidation products. Specifically, the 9-hydroperoxide of linoleic acid can undergo homolytic decomposition to yield various aldehydes, including 9-oxononanoic acid.[4][5]

Biotransformation to γ-Nonalactone

The most significant role of this compound in flavor chemistry is its biotransformation into γ-nonalactone.[4] This conversion is primarily carried out by yeasts, such as Saccharomyces cerevisiae, during fermentation processes.[4] The reaction involves the reduction of the ketone group at the C4 position to a hydroxyl group, which is then followed by intramolecular esterification (lactonization) to form the stable five-membered ring of γ-nonalactone.[4] This biotransformation has been shown to be (R)-enantioselective.[4]

Sensory Properties

The sensory properties of this compound itself have not been extensively studied, as the focus has largely been on its potent flavor-active derivative, γ-nonalactone. However, other short- and medium-chain fatty acids and oxo-acids are known to contribute to cheesy, waxy, and fatty flavor notes.[6]

The sensory impact of its transformation is significant. γ-Nonalactone is a potent aroma compound with a low odor threshold. The detection thresholds for its enantiomers have been determined in wine.[4]

| Compound | Detection Threshold (µg/L in wine) | Flavor Descriptors | Source |

| (R)-γ-Nonalactone | 66 | Fruity, Coconut, Sweet | [4] |

| (S)-γ-Nonalactone | 35 | Fruity, Coconut, Sweet | [4] |

Experimental Protocols

Analysis of this compound in Food Matrices (Adapted from de Ferron et al., 2020)

This protocol describes the extraction and quantification of this compound from a liquid food matrix, such as grape must, using gas chromatography-mass spectrometry with negative chemical ionization.

6.1.1. Materials and Reagents

-

Dichloromethane (DCM), analytical grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Deionized water

-

Glass centrifuge tubes (50 mL)

-

Rotary evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with NCI capabilities

-

GC column (e.g., BP20 or equivalent polar phase)

6.1.2. Extraction Procedure

-

To a 50 mL centrifuge tube, add 10 mL of the liquid sample (e.g., grape must).

-

Add an appropriate amount of internal standard.

-

Add 2 g of NaCl.

-

Add 10 mL of DCM.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (DCM) and transfer it to a clean flask.

-

Repeat the extraction of the aqueous phase with another 10 mL of DCM.

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous Na₂SO₄.

-

Filter the dried extract.

-

Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

6.1.3. GC-NCI-MS Analysis

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: 60 °C for 2 min, then ramp to 240 °C at 5 °C/min, hold for 10 min.

-

MS Source Temperature: 150 °C.

-

Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion (m/z 171 for this compound).

6.1.4. Quantification

Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard. The concentration of 4-ONA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of this compound

Several synthetic routes to this compound have been described.[1] A common laboratory-scale approach involves the oxidation of a suitable precursor.

6.2.1. Oxidation of Nonanoic Acid

This method involves the direct oxidation of nonanoic acid, although controlling the position of oxidation can be challenging.

-

Reactants: Nonanoic acid, a strong oxidizing agent (e.g., potassium permanganate or chromium trioxide).

-

Procedure: The reaction conditions, such as temperature and solvent, need to be carefully controlled to favor oxidation at the C4 position. The product mixture would likely require purification by column chromatography.

6.2.2. Multi-step Chemical Synthesis

A more controlled synthesis can be achieved through a multi-step process, for example, via the acylation of a suitable substrate followed by further modifications.

Future Perspectives

The study of this compound in food and flavor chemistry is an expanding field. Future research should focus on:

-

Quantitative surveys: Determining the concentration of this compound in a wider range of food products, including dairy, meat, and processed foods.

-

Sensory analysis: Evaluating the direct sensory impact of this compound and other oxo-fatty acids on food flavor.

-

Formation mechanisms: Further elucidating the specific enzymatic and non-enzymatic pathways that lead to the formation of this compound from different lipid precursors under various food processing conditions.

-

Control of formation: Investigating methods to control the formation of this compound to either enhance or mitigate the formation of its flavor-active derivatives.

Conclusion

This compound is a key intermediate in the generation of important flavor compounds in a variety of foods. Its formation from the oxidation of unsaturated fatty acids and its subsequent biotransformation into γ-nonalactone highlight the complex interplay of lipid chemistry and microbial activity in shaping the final sensory profile of food products. The analytical methods and data presented in this guide provide a foundation for further research into the occurrence, formation, and sensory significance of this and other oxo-fatty acids in the broader context of food and flavor science.

References

- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Presence of 4-Oxononanoic Acid in Tobacco and Grapes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxononanoic acid, a C9 oxo-fatty acid, has been identified as a naturally occurring compound in both Nicotiana tabacum (tobacco) and Vitis vinifera (grapes)[1][2]. While its presence in these economically important plants is established, the extent of its accumulation, its precise biosynthetic pathways, and its physiological roles are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in tobacco and grapes, with a focus on quantitative data, experimental protocols for its analysis, and its potential involvement in plant signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and flavor and fragrance development.

Quantitative Data

The table below summarizes the reported concentrations of this compound in the must of two major Bordeaux grape varieties.

| Grape Variety | Concentration of this compound (µg/L) | Reference |

| Merlot | Traces - 60 | [3] |

| Cabernet Sauvignon | Traces - 60 | [3] |

| Average Concentration | ||

| Merlot | 17.9 | [3] |

| Cabernet Sauvignon | 18.9 | [3] |

Experimental Protocols

The analysis of this compound, a semi-volatile oxylipin, typically requires extraction from the plant matrix followed by a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS). Due to the presence of a ketone and a carboxylic acid functional group, derivatization is often necessary to improve its volatility and chromatographic behavior.

Protocol 1: Extraction and Quantification of this compound in Grape Must

This protocol is adapted from the methodology described by Ferron et al. (2020) for the analysis of this compound in grape must[3][4].

1. Sample Preparation and Extraction:

-

To 10 mL of grape must, add a suitable internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction with dichloromethane (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation):

-

To the concentrated extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the carboxylic acid group.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 7000D MS or equivalent, operated in Negative Chemical Ionization (NCI) mode.

-

Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent polar column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 5 min.

-

Ramp at 3°C/min to 97°C, hold for 5 min.

-

Ramp at 2°C/min to 120°C.

-

Ramp at 3°C/min to 150°C.

-

Ramp at 8°C/min to 220°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Heater: 250°C.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with analytical standards.

Protocol 2: Proposed Method for the Extraction and Analysis of this compound in Tobacco Leaves

As no specific protocol for this compound in tobacco is available, this proposed method is based on general protocols for oxylipin and organic acid analysis in plant tissues[8][10][11][12].

1. Sample Preparation and Extraction:

-

Freeze-dry fresh tobacco leaves and grind to a fine powder.

-

To 1 g of powdered tobacco, add 10 mL of a methanol/water/acetonitrile (1:1:1, v/v/v) extraction solvent containing an appropriate internal standard.

-

Homogenize the sample using a high-speed homogenizer for 2 minutes.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and repeat the extraction of the pellet with another 10 mL of the extraction solvent.

-

Combine the supernatants and concentrate under vacuum to approximately 2 mL.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the oxylipins, including this compound, with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization (Methoximation followed by Silylation):

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the ketone group.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to derivatize the carboxylic acid group.

4. GC-MS Analysis:

-

Gas Chromatograph: As described in Protocol 1.

-

Mass Spectrometer: Operated in Electron Impact (EI) mode for initial identification and profiling.

-

Column: DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 70°C, hold for 2 min.

-

Ramp at 10°C/min to 280°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Data Analysis: Identification of this compound derivative will be based on its retention time and mass spectrum compared to an authentic standard. Quantification can be performed using a selected ion monitoring (SIM) mode for higher sensitivity.

Signaling Pathways and Biological Role

Oxylipins, a class of molecules derived from the oxidation of polyunsaturated fatty acids, are well-established signaling molecules in plants, mediating responses to both biotic and abiotic stresses[1][2][4]. This compound is a C9 oxylipin, and its biosynthesis is likely initiated by the 9-lipoxygenase (9-LOX) pathway.

Biosynthesis of this compound

The proposed biosynthetic pathway for this compound starts from linoleic acid, a common fatty acid in plants. The 9-LOX enzyme catalyzes the introduction of a hydroperoxy group at the C9 position, which is then cleaved by a hydroperoxide lyase to yield 9-oxononanoic acid and other volatile compounds.

Caption: Proposed biosynthesis of this compound from linoleic acid.

Potential Role in Plant Defense Signaling

The 9-LOX pathway is known to be activated in response to pathogen attack in tobacco and other plants, leading to the production of various oxylipins that can act as signaling molecules to induce defense responses[1]. While a direct signaling role for this compound has not been definitively established, it is plausible that it, or its derivatives, could participate in the complex oxylipin signaling network that regulates plant immunity. This network often involves the modulation of phytohormone levels, such as jasmonic acid and salicylic acid, and the activation of defense-related genes.

Caption: Hypothetical role of this compound in plant defense signaling.

Conclusion

This compound is an intriguing oxylipin present in tobacco and grapes with a confirmed role as an aroma precursor in the latter. While quantitative data for tobacco remains a knowledge gap, the provided experimental protocols offer a robust framework for its future investigation in both plant species. The potential involvement of this compound in the 9-LOX mediated defense signaling pathway in plants presents an exciting avenue for further research. A deeper understanding of the biosynthesis, regulation, and biological activity of this compound could have significant implications for improving crop protection, as well as for modulating the flavor and aroma profiles of tobacco and wine products.

References

- 1. The Pepper 9-Lipoxygenase Gene CaLOX1 Functions in Defense and Cell Death Responses to Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defense Activated by 9-Lipoxygenase-Derived Oxylipins Requires Specific Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 9-lipoxygenase and α-dioxygenase oxylipin pathways as modulators of local and systemic defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Fatty Acid Composition in Tobacco I. Green Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid composition in tobacco I. Green tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic profiling of Chinese tobacco leaf of different geographical origins by GC-MS. | Semantic Scholar [semanticscholar.org]

- 11. gas-chromatography-mass-spectrometric-method-for-metabolic-profiling-of-tobacco-leaves - Ask this paper | Bohrium [bohrium.com]

- 12. academic.oup.com [academic.oup.com]

Biotransformation of 4-Oxononanoic Acid by Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biotransformation of 4-oxononanoic acid, a medium-chain keto acid, utilizing the whole-cell biocatalytic capabilities of the yeast Saccharomyces cerevisiae. While direct studies on this compound are limited, this document extrapolates from research on structurally analogous compounds, particularly 4-oxodecanoic acid, to detail the enzymatic basis, potential pathways, and experimental protocols for this conversion. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows involved. This information is intended to serve as a foundational resource for researchers in biocatalysis, metabolic engineering, and pharmaceutical development interested in the synthesis of chiral hydroxy fatty acids.

Introduction